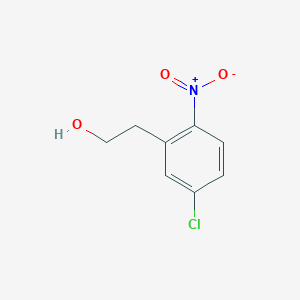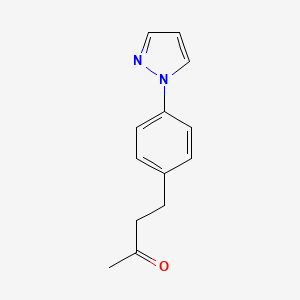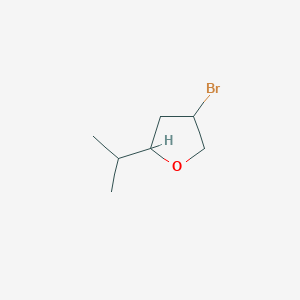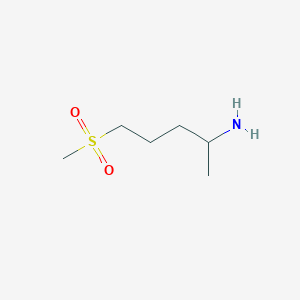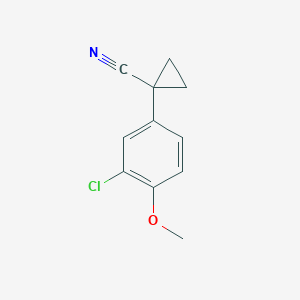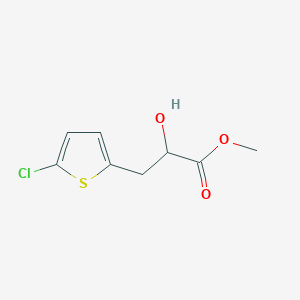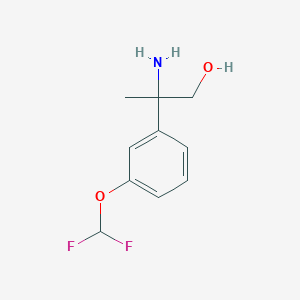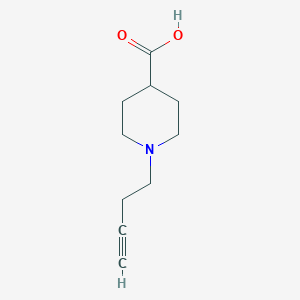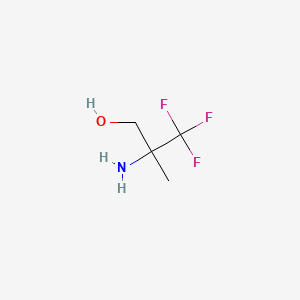
2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H8F3NO. It is a fluorinated amino alcohol, which makes it a valuable intermediate in various chemical syntheses. The presence of fluorine atoms imparts unique properties to the compound, making it useful in several scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol typically involves the reaction of 2-methyl-3,3,3-trifluoropropanal with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the catalytic hydrogenation of 2-methyl-3,3,3-trifluoropropanal in the presence of ammonia. This method ensures higher yields and purity, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,3,3-trifluoro-2-methyl
Properties
Molecular Formula |
C4H8F3NO |
|---|---|
Molecular Weight |
143.11 g/mol |
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H8F3NO/c1-3(8,2-9)4(5,6)7/h9H,2,8H2,1H3 |
InChI Key |
USMQWERBIFCAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)


![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
